molecular formula C9H11F2NO B1393390 2-Ethoxy-3,5-difluorobenzylamine CAS No. 1017779-86-0

2-Ethoxy-3,5-difluorobenzylamine

Cat. No.: B1393390
CAS No.: 1017779-86-0
M. Wt: 187.19 g/mol
InChI Key: SEDCPAAAKKLOJU-UHFFFAOYSA-N
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Description

2-Ethoxy-3,5-difluorobenzylamine is an organic compound with the molecular formula C9H11F2NO It is characterized by the presence of an ethoxy group and two fluorine atoms attached to a benzylamine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3,5-difluorobenzylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-difluoronitrobenzene.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Ethoxylation: The resulting 2,4-difluoroaniline undergoes an ethoxylation reaction, where an ethoxy group is introduced using ethyl iodide and a base like potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

2-Ethoxy-3,5-difluorobenzylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-Ethoxy-3,5-difluorobenzylamine exerts its effects depends on its interaction with molecular targets. It can act as an inhibitor or modulator of enzymes, receptors, or other proteins, affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a valuable compound in drug design.

Comparison with Similar Compounds

  • 2-Ethoxy-4-fluorobenzylamine
  • 3,5-Difluorobenzylamine
  • 2-Methoxy-3,5-difluorobenzylamine

Comparison: Compared to its analogs, 2-Ethoxy-3,5-difluorobenzylamine is unique due to the specific positioning of the ethoxy and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The ethoxy group provides additional steric hindrance and electronic effects, potentially leading to different pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

(2-ethoxy-3,5-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-4H,2,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDCPAAAKKLOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281144
Record name 2-Ethoxy-3,5-difluorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017779-86-0
Record name 2-Ethoxy-3,5-difluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-3,5-difluorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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